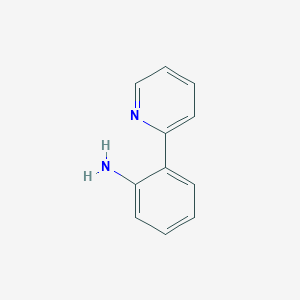

2-(Pyridin-2-yl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-pyridin-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c12-10-6-2-1-5-9(10)11-7-3-4-8-13-11/h1-8H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPZCNNNHCMBJCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90952024 | |

| Record name | 2-(Pyridin-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90952024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29528-30-1 | |

| Record name | 2-(2-Pyridinyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29528-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Pyridin-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90952024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-(Pyridin-2-yl)aniline from 2-Halopyridines

Abstract

The 2-(pyridin-2-yl)aniline scaffold is a significant structural motif in medicinal chemistry and materials science. Its synthesis is most effectively achieved through cross-coupling reactions, with the starting materials typically being a 2-halopyridine and an aniline derivative. This technical guide provides an in-depth overview of the primary synthetic methodologies, including the Buchwald-Hartwig amination, the Suzuki-Miyaura coupling, and the Ullmann condensation. The guide offers a comparative analysis of these methods, presenting quantitative data in structured tables and providing detailed experimental protocols for key reactions. Furthermore, reaction workflows and catalytic cycles are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying chemical processes.

Introduction: Key Synthetic Strategies

The construction of the C-N bond between a pyridine and an aniline ring is central to the synthesis of this compound. Modern synthetic organic chemistry offers several powerful palladium-catalyzed methods that have largely superseded older, harsher techniques like the Ullmann condensation. The two most prominent and versatile methods are:

-

Buchwald-Hartwig Amination : This reaction directly couples a 2-halopyridine with aniline (or a protected equivalent) using a palladium catalyst, a phosphine ligand, and a base. It is often the most direct route for forming the target aryl-amine bond.[1][2]

-

Suzuki-Miyaura Coupling : This alternative approach involves the palladium-catalyzed reaction of a 2-halopyridine with a 2-aminophenylboronic acid or its ester. This method is renowned for its functional group tolerance and mild conditions.[3][4]

The Ullmann condensation, a copper-catalyzed reaction, represents a classical method for C-N bond formation but typically requires high temperatures and stoichiometric amounts of copper.[5] This guide will focus primarily on the more contemporary and widely used palladium-catalyzed methodologies.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern C-N cross-coupling chemistry, enabling the direct formation of the bond between the pyridine C2 position and the aniline nitrogen.[1][2] The reaction's success is highly dependent on the choice of catalyst, ligand, base, and solvent, as these components work in concert to facilitate the catalytic cycle. Bulky, electron-rich phosphine ligands are crucial for promoting the desired reductive elimination step and preventing side reactions.[2]

Quantitative Data for Buchwald-Hartwig Amination

The following table summarizes various conditions reported for the synthesis of this compound and its derivatives from 2-halopyridines.

| Halopyridine | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 2-Bromopyridine | 2-Nitroaniline | Pd(OAc)₂ (2) | Xantphos (4) | NaOtBu (1.4) | Toluene | 110 | 12-24 | High (Not specified) |

| 2,4-Dichloropyridine | Aniline | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | High (Not specified) |

| Aryl Halide | Aniline | XantPhos Pd G3 (5) | Xantphos | DBU (2) | MeCN/PhMe | 140 | 1 | Not specified |

| 5-Bromo-2-aminopyridine | Arylamine | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 110 | Not specified | High (Not specified) |

Note: The data presented is compiled from various literature sources and application notes[6][7][8][9]. Yields and conditions are substrate-dependent.

General Experimental Workflow

The logical flow for a typical Buchwald-Hartwig amination experiment, from setup to product isolation, is outlined below.

Caption: General experimental workflow for Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol is a representative example for the coupling of a 2-halopyridine with an aniline derivative.[6][9]

Materials:

-

2-Bromopyridine (1.2 equivalents)

-

Aniline (or substituted aniline, 1.0 equivalent)

-

Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

-

Xantphos (4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

-

Anhydrous Toluene

-

Standard Schlenk line apparatus and oven-dried glassware

Procedure:

-

Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 equiv), Xantphos (0.04 equiv), and NaOtBu (1.4 equiv) under an inert atmosphere (e.g., in a glovebox).

-

Reagent Addition: Add the aniline derivative (1.0 equiv) and 2-bromopyridine (1.2 equiv) to the Schlenk tube.

-

Solvent Addition: Add sufficient anhydrous toluene via syringe to achieve a suitable concentration (e.g., 0.1 M with respect to the aniline).

-

Inerting: Seal the tube, remove it from the glovebox (if used), and connect it to a Schlenk line. Evacuate and backfill with argon or nitrogen three times.

-

Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.

-

Monitoring: Monitor the reaction's progress by periodically taking aliquots (under an inert atmosphere) and analyzing them by TLC or LC-MS.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the this compound product.

Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle.[2][9]

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling provides an alternative and powerful route by forming a C-C bond between the 2-halopyridine and 2-aminophenylboronic acid. This reaction is highly valued for its mild conditions and tolerance of a wide array of functional groups.[4] The key steps involve the oxidative addition of the palladium catalyst to the halopyridine, followed by transmetalation with the boronic acid and subsequent reductive elimination.[4]

Quantitative Data for Suzuki-Miyaura Coupling

The table below provides reference conditions for Suzuki-Miyaura couplings involving pyridyl electrophiles.

| Pyridyl Halide | Boron Source | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 2-Chloropyridine | Pyridine-3-boronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 | 18 | High (Not specified) |

| Aryl Bromide | 2-Pyridylboronate | Pd₂(dba)₃ (1-1.5) | Phosphite Ligand (3) | KF (3) | 1,4-Dioxane | 80 | 12 | 70-82 |

| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF/H₂O | 120 (MW) | 0.17 | ~80 |

Note: Data is compiled from literature sources for analogous reactions[4][10][11]. Conditions are highly dependent on the specific substrates and ligands used.

Detailed Experimental Protocol

This protocol is a representative example for the coupling of 2-chloropyridine with an arylboronic acid.[4]

Materials:

-

2-Chloropyridine (1.0 equivalent)

-

2-Aminophenylboronic acid (1.2 equivalents)

-

Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

-

SPhos (4 mol%)

-

Cesium Carbonate (Cs₂CO₃) (2.0 equivalents)

-

Anhydrous 1,4-Dioxane and Degassed Water (5:1 ratio)

-

Standard Schlenk line apparatus and oven-dried glassware

Procedure:

-

Setup: In an oven-dried Schlenk flask, combine 2-chloropyridine (1.0 mmol), 2-aminophenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and Cs₂CO₃ (2.0 mmol).

-

Inerting: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Conclusion and Method Comparison

Both the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling are highly effective and reliable methods for the synthesis of this compound from 2-halopyridines.

-

The Buchwald-Hartwig amination offers the most direct C-N bond formation. Its main advantage is the direct use of aniline, avoiding the need to synthesize and handle the corresponding boronic acid, which can sometimes be unstable.

-

The Suzuki-Miyaura coupling is renowned for its exceptional functional group tolerance and generally mild conditions. The wide commercial availability of diverse boronic acids makes it a powerful tool for generating analog libraries.

The choice between these two premier methods often depends on the availability and stability of the starting materials (aniline vs. 2-aminophenylboronic acid), desired functional group tolerance, and laboratory experience with a particular catalytic system. The Ullmann condensation, while historically significant, is now rarely used for this transformation due to its harsh conditions and the superior performance of palladium-catalyzed alternatives.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

Spectroscopic Characterization of 2-(pyridin-2-yl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 2-(pyridin-2-yl)aniline, a key building block in medicinal chemistry and materials science. The document outlines the expected spectroscopic data based on its structural features and provides detailed experimental protocols for obtaining this data.

Introduction

This compound is a bi-aromatic compound containing both a pyridine and an aniline moiety. This unique combination of a π-deficient and a π-rich aromatic system imparts interesting electronic and coordination properties, making it a valuable ligand in catalysis and a scaffold in drug discovery. Accurate and thorough spectroscopic characterization is paramount for confirming the identity, purity, and structural integrity of this compound in any research and development setting. This guide covers the essential spectroscopic techniques for its characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

The following tables summarize the expected and reported quantitative data for the spectroscopic characterization of this compound.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

| ¹H NMR | δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Pyridine-H6 | 8.77 | d | 4.0 | Ar-H |

| Pyridine-H3 | 8.08 | d | 7.5 | Ar-H |

| Pyridine-H4 | 7.38-7.26 | m | - | Ar-H |

| Pyridine-H5 | 7.38-7.26 | m | - | Ar-H |

| Aniline-H6 | 7.17 | d | 7.5 | Ar-H |

| Aniline-H3 | 6.95 | d | 8.0 | Ar-H |

| Aniline-NH₂ | 4.99 | br s | - | -NH₂ |

| ¹³C NMR | δ (ppm) | Assignment | ||

| Pyridine-C2 | 147.5 | Ar-C | ||

| Aniline-C1 | 144.0 | Ar-C | ||

| Pyridine-C6 | 138.5 | Ar-C | ||

| Pyridine-C4 | 136.1 | Ar-C | ||

| Aniline-C4 | 128.9 | Ar-C | ||

| Aniline-C5 | 127.5 | Ar-C | ||

| Pyridine-C3 | 121.4 | Ar-C | ||

| Aniline-C3 | 116.1 | Ar-C | ||

| Aniline-C2 | 110.1 | Ar-C |

Note: NMR data is based on a reported spectrum in CDCl₃. Chemical shifts may vary slightly depending on the solvent and concentration.

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium-Strong, Doublet | N-H stretch (asymmetric and symmetric) |

| 3100 - 3000 | Medium-Weak | Aromatic C-H stretch |

| 1620 - 1580 | Strong | C=C and C=N ring stretching (pyridine and aniline) |

| 1500 - 1400 | Medium-Strong | Aromatic C=C stretching |

| 1320 - 1250 | Strong | C-N stretch (aromatic amine) |

| 850 - 750 | Strong | C-H out-of-plane bending |

Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent | Electronic Transition |

| ~240-255 | ~10,000 - 20,000 | Ethanol | π → π* (Pyridine ring) |

| ~280-300 | ~5,000 - 15,000 | Ethanol | π → π* (Aniline ring) |

Note: The exact λmax and molar absorptivity are dependent on the solvent used.

Table 4: Mass Spectrometry Data

| Ion | m/z (calculated) | m/z (observed) | Method |

| [M]⁺ | 170.08 | 170 | EI |

| [M+H]⁺ | 171.09 | 171 | ESI |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of this compound by analyzing the chemical shifts, coupling constants, and integration of proton and carbon signals.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.[1]

-

Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.

-

-

Instrument Setup:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C. A spectral width of 200-220 ppm is typical.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound by analyzing the absorption of infrared radiation at specific wavenumbers.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol, and allow it to dry completely.

-

-

Background Spectrum:

-

Record a background spectrum of the empty ATR setup. This will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.[2]

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., N-H stretch, aromatic C-H stretch, C=C and C=N ring stretches).[2]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the molecule and determine its absorption maxima.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

-

From the stock solution, prepare a dilute solution (e.g., 10 µg/mL) to ensure the absorbance is within the linear range of the instrument (typically 0.1-1.0 AU).

-

-

Instrument Setup:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the blank solvent and another with the sample solution.

-

-

Data Acquisition:

-

Place the blank cuvette in the reference beam and the sample cuvette in the sample beam.

-

Record the absorption spectrum over a wavelength range of approximately 200-400 nm.[3]

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight of this compound and gain insights into its fragmentation pattern.

Methodology (Liquid Chromatography-Mass Spectrometry - LC-MS with Electrospray Ionization - ESI):

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a solvent compatible with the LC mobile phase (e.g., methanol or acetonitrile).

-

-

LC-MS System:

-

An HPLC or UPLC system coupled to a mass spectrometer with an ESI source is used.[4]

-

A C18 reversed-phase column is commonly employed for separation.

-

The mobile phase typically consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of acid (e.g., 0.1% formic acid) to promote ionization.

-

-

Data Acquisition:

-

Inject the sample into the LC-MS system.

-

Acquire mass spectra in positive ion mode. The ESI source parameters (e.g., capillary voltage, gas flow, temperature) should be optimized for the analyte.[4]

-

Scan a mass range that includes the expected molecular weight (e.g., m/z 50-300).

-

-

Data Analysis:

-

Identify the peak corresponding to the protonated molecule [M+H]⁺.

-

The high-resolution mass spectrum can be used to confirm the elemental composition.

-

If tandem MS (MS/MS) is performed, the fragmentation pattern can be analyzed to further confirm the structure.

-

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic characterization of this compound.

References

An In-depth Technical Guide on the Crystal Structure Analysis of 2-(pyridin-2-yl)aniline and its Analogs

Disclaimer: A comprehensive search of publicly available crystallographic databases reveals no specific entry for the crystal structure of 2-(pyridin-2-yl)aniline. This guide therefore presents a detailed analysis of a closely related structural analog, N-(pyrimidin-2-yl)aniline , for which high-quality single-crystal X-ray diffraction data is available. The structural insights, intermolecular interactions, and experimental methodologies detailed herein serve as a robust reference for researchers, scientists, and drug development professionals working with similar molecular scaffolds. The data is based on the findings published by Maizathul Akmam et al.[1].

Introduction

Substituted 2-aminopyridine derivatives are significant pharmacophores in medicinal chemistry and building blocks in materials science. Their structural characterization is crucial for understanding structure-activity relationships (SAR) and for the rational design of new molecules with desired properties. This technical guide provides a comprehensive overview of the single-crystal X-ray diffraction analysis of N-(pyrimidin-2-yl)aniline, an analog of this compound. The document details the molecular geometry, crystal packing, and the experimental protocols used for its determination.

Molecular Structure and Conformation

The asymmetric unit of N-(pyrimidin-2-yl)aniline contains two independent molecules. In both molecules, the aniline and pyrimidine rings are not coplanar. The dihedral angles between the mean planes of the aromatic rings are 31.1(1)° and 35.3(1)° for the two independent molecules[1]. This twisted conformation is a key structural feature of this class of compounds. The bridging C-N-C bond angles are 128.2(1)° and 129.1(1)°[1].

Data Presentation

The quantitative data from the crystal structure determination of N-(pyrimidin-2-yl)aniline are summarized in the following tables.

Table 1: Crystal Data and Structure Refinement. [1]

| Parameter | Value |

| Empirical formula | C₁₀H₉N₃ |

| Formula weight | 171.20 |

| Temperature | 123 K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal system | Triclinic |

| Space group | P-1 |

| Unit cell dimensions | |

| a | 8.8792 (2) Å |

| b | 9.9382 (2) Å |

| c | 10.2038 (2) Å |

| α | 93.186 (1)° |

| β | 103.665 (1)° |

| γ | 97.780 (1)° |

| Volume | 863.28 (3) ų |

| Z | 4 |

| Density (calculated) | 1.318 Mg/m³ |

| Absorption coefficient | 0.08 mm⁻¹ |

| F(000) | 360 |

| Crystal size | 0.35 × 0.20 × 0.10 mm |

| θ range for data collection | 2.2 to 27.5° |

| Reflections collected | 8238 |

| Independent reflections | 3950 [R(int) = 0.020] |

| Completeness to θ = 27.5° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / params | 3950 / 2 / 243 |

| Goodness-of-fit on F² | 1.03 |

| Final R indices [I>2σ(I)] | R1 = 0.039, wR2 = 0.108 |

| R indices (all data) | R1 = 0.051, wR2 = 0.115 |

| Largest diff. peak/hole | 0.20 and -0.23 e.Å⁻³ |

Table 2: Hydrogen Bond Geometry (Å, °). [1]

| D—H···A | D—H | H···A | D···A | D—H···A |

| N1—H1···N5 | 0.89(1) | 2.18(1) | 3.065(1) | 172(2) |

| N2—H2···N3 | 0.89(1) | 2.18(1) | 3.063(1) | 173(2) |

D = donor atom, H = hydrogen, A = acceptor atom.

Intermolecular Interactions

The crystal packing of N-(pyrimidin-2-yl)aniline is dominated by intermolecular hydrogen bonding. The two independent molecules in the asymmetric unit are linked into a dimer by two N—H···N hydrogen bonds[1]. Specifically, the amino hydrogen of one molecule acts as a hydrogen bond donor to a pyrimidine nitrogen of the neighboring molecule, and vice versa. This creates a centrosymmetric R²₂(8) ring motif, which is a common supramolecular synthon in related structures.

Experimental Protocols

The synthesis and crystallization of N-(pyrimidin-2-yl)aniline were performed as follows[1]:

-

Reaction Setup: A mixture of 2-chloropyrimidine (0.05 mol) and aniline (0.05 mol) was combined in ethanol (5 ml).

-

Heating: The reaction mixture was heated at a temperature range of 423–433 K for a duration of 3 hours.

-

Work-up: After cooling, the product was dissolved in water.

-

Extraction: The aqueous solution was extracted with diethyl ether.

-

Drying and Crystallization: The combined ether phases were dried over anhydrous sodium sulfate. Slow evaporation of the solvent yielded well-formed, colorless crystals suitable for X-ray diffraction analysis[1].

The crystal structure was determined using single-crystal X-ray diffraction. The key steps in the data collection and structure refinement process are outlined below[1]:

-

Data Collection: A suitable crystal was mounted on a Bruker SMART APEX diffractometer. Data were collected at 123 K using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). A total of 8238 reflections were measured[1].

-

Data Reduction: The collected data were processed using the SAINT software package. No absorption correction was applied[1].

-

Structure Solution: The crystal structure was solved by direct methods using the SHELXS97 program[1].

-

Structure Refinement: The structure was refined by full-matrix least-squares on F² using the SHELXL97 program[1]. Carbon-bound hydrogen atoms were placed in calculated positions and refined using a riding model. The amino hydrogen atoms were located from a difference Fourier map and their positions were refined with a distance restraint[1].

Visualizations

The following diagrams illustrate the experimental workflow and the key intermolecular interactions in the crystal structure of N-(pyrimidin-2-yl)aniline.

Caption: Experimental workflow for the synthesis and crystal structure analysis.

Caption: Schematic of the N-H···N hydrogen bonding forming a dimer.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(pyridin-2-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(pyridin-2-yl)aniline (CAS No: 29528-30-1). Due to the limited availability of experimentally determined data for this specific compound, this guide combines predicted values from computational models with established experimental protocols for the determination of key physicochemical parameters. It also explores a significant application of this compound as a directing group in C-H bond amination, complete with a detailed workflow diagram.

Core Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The following tables summarize the available and predicted data for this compound and its isomers.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂ | |

| Molecular Weight | 170.21 g/mol | |

| Predicted logP | 1.8 - 1.9 | |

| Predicted pKa (most basic) | ~4-5 (pyridinium ion) | Inferred from related structures |

| Predicted Solubility | Sparingly soluble in water | Inferred from structure |

| Physical State | Solid or liquid | Vendor Information |

Table 2: Comparison of Predicted Properties of this compound Isomers

| Compound | Predicted XLogP3 | Topological Polar Surface Area (Ų) |

| This compound | 1.9 | 38.9 |

| 3-(pyridin-2-yl)aniline | 1.9 | 38.9 |

| 4-(pyridin-2-yl)aniline | 1.9 | 38.9 |

| 2-(pyridin-3-yl)aniline | 1.8 | 38.9 |

| 3-(pyridin-3-yl)aniline | 1.8 | 38.9 |

| 4-(pyridin-3-yl)aniline | 1.8 | 38.9 |

| 2-(pyridin-4-yl)aniline | 1.8 | 38.9 |

| 3-(pyridin-4-yl)aniline | 1.8 | 38.9 |

| 4-(pyridin-4-yl)aniline | 1.8 | 38.9 |

Experimental Protocols

The following sections detail standard experimental methodologies for determining the key physicochemical properties of this compound.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of the pyridinium and anilinium moieties of this compound.

Methodology:

-

Preparation of the Analyte Solution: A precisely weighed amount of this compound is dissolved in a suitable solvent (e.g., a co-solvent system of water and methanol for sparingly soluble compounds) to a known concentration (e.g., 0.01 M).

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration with Acid: To determine the pKa of the pyridine nitrogen, the solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl). The pH is recorded after each incremental addition of the titrant.

-

Titration with Base: To determine the pKa of the aniline nitrogen, a separate sample of the analyte solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH). The pH is recorded after each incremental addition.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. For more accurate results, the first derivative of the titration curve can be plotted to precisely locate the equivalence point.

Determination of logP by Shake-Flask Method

Objective: To determine the octanol-water partition coefficient (logP) of this compound, a measure of its lipophilicity.

Methodology:

-

Preparation of Phases: Equal volumes of n-octanol and water (or a suitable buffer, typically at pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by separation.

-

Analyte Addition: A known amount of this compound is dissolved in the n-octanol phase.

-

Partitioning: An equal volume of the water phase is added to the n-octanol solution in a separatory funnel. The funnel is shaken vigorously for a set period (e.g., 1 hour) to allow for the partitioning of the analyte between the two phases.

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

-

Concentration Analysis: The concentration of this compound in both the n-octanol and aqueous phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The logP value is calculated using the following formula: logP = log ( [Concentration in n-octanol] / [Concentration in water] )

Determination of Aqueous Solubility

Objective: To determine the solubility of this compound in water.

Methodology:

-

Equilibrium Method (Shake-Flask): An excess amount of solid this compound is added to a known volume of water in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Separation: The undissolved solid is removed from the saturated solution by filtration or centrifugation.

-

Concentration Analysis: The concentration of this compound in the clear, saturated solution is determined using a validated analytical method (e.g., UV-Vis spectroscopy, HPLC).

-

Reporting: The solubility is typically reported in units of mg/mL or mol/L at the specified temperature.

Application in C-H Bond Amination

This compound has been identified as an effective bidentate directing group in copper-catalyzed C-H amination reactions. This application is of significant interest in medicinal chemistry for the synthesis of complex nitrogen-containing molecules. The pyridine and aniline nitrogens coordinate to the copper catalyst, facilitating the activation of a C-H bond on a tethered substrate.

Experimental Workflow for C-H Amination

The following diagram illustrates the general workflow for a copper-mediated C-H amination reaction using this compound as a directing group.

An In-depth Technical Guide to the Synthesis of 2-(Pyridin-2-yl)aniline: Discovery and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and historical evolution of synthetic routes to 2-(pyridin-2-yl)aniline, a significant building block and directing group in modern organic synthesis. The document details the seminal and contemporary methods for its preparation, including the classical Ullmann condensation and the more recent palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination and Suzuki coupling. A novel, modern approach utilizing a Pd/C-ethylene system is also presented. Each method is accompanied by detailed experimental protocols, quantitative data for comparison, and mechanistic diagrams to provide a thorough understanding for researchers in synthetic chemistry and drug development.

Introduction: Discovery and Historical Context

The precise first synthesis of this compound is not prominently documented in a single landmark publication. Its origins are intertwined with the broader development of pyridine chemistry. Early methods for creating carbon-nitrogen bonds, such as the Ullmann condensation developed in the early 20th century, provided the foundational chemistry for synthesizing such biaryl amines.[1] The Ullmann reaction, traditionally involving the copper-promoted coupling of an aryl halide with an amine, represented the primary approach for such transformations for many decades, albeit often requiring harsh reaction conditions.[1]

The advent of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century, particularly the Buchwald-Hartwig amination, revolutionized the synthesis of arylamines, including this compound.[2] These methods offered milder conditions, broader substrate scope, and higher yields, making the synthesis more practical and efficient.[2] Today, this compound is not only a synthetic target but also a valuable tool in its own right, frequently employed as a directing group in C-H activation and functionalization reactions.

Comparative Analysis of Synthetic Methodologies

The synthesis of this compound can be achieved through several key methodologies. The choice of method often depends on factors such as desired yield, substrate availability, and tolerance of functional groups. Below is a summary of the most prominent synthetic routes with their typical reaction parameters.

| Method | Reactants | Catalyst/Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Ullmann Condensation | 2-Halopyridine, Aniline | CuI, Ligand (e.g., N-methylglycine) | K₃PO₄ | DMSO | 25-100 | 24 | Moderate to Good | [3] |

| Buchwald-Hartwig Amination | 2-Bromopyridine, Aniline | Pd(OAc)₂, Ligand (e.g., dppp) | NaOt-Bu | Toluene | 80 | Not Specified | 55-98 | [4] |

| Suzuki Coupling | 2-Chloropyridine, 2-Aminophenylboronic acid | Pd(OAc)₂, Ligand (e.g., SPhos) | Cs₂CO₃ | Dioxane/H₂O | 100 | 18 | 75-85 | [5] |

| Pd/C-Ethylene System | 2-(Pyridin-2-yl)cyclohexan-1-one, NH₄OAc | 10 mol% Pd/C | K₂CO₃ | Ethylene glycol | 180 | 24 | 85 | [6] |

Detailed Experimental Protocols

Ullmann Condensation

This classical method provides a direct route to this compound through a copper-catalyzed C-N bond formation.

Reactants:

-

2-Iodopyridine (1.0 mmol)

-

Aniline (1.5 mmol)

-

Copper(I) iodide (CuI) (0.1 mmol)

-

N-methylglycine (0.2 mmol)

-

Potassium phosphate (K₃PO₄) (2.0 mmol)

-

Dimethyl sulfoxide (DMSO) (1 mL)

Procedure:

-

To a reaction vessel, add 2-iodopyridine, aniline, CuI, N-methylglycine, and K₃PO₄.

-

Add DMSO to the mixture.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.[3]

Buchwald-Hartwig Amination

A highly efficient and widely used palladium-catalyzed method for the synthesis of arylamines.

Reactants:

-

2-Bromopyridine

-

Aniline

-

Palladium(II) acetate (Pd(OAc)₂)

-

1,3-Bis(diphenylphosphino)propane (dppp)

-

Sodium tert-butoxide (NaOt-Bu)

-

Toluene

Procedure:

-

In a reaction tube, combine Pd(OAc)₂, dppp, and NaOt-Bu.

-

Add a solution of 2-bromopyridine and aniline in toluene.

-

Seal the tube and heat the reaction mixture at 80 °C with stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography.[4]

Suzuki Coupling

This method involves the palladium-catalyzed cross-coupling of a pyridine halide with an aminophenylboronic acid derivative.

Reactants:

-

2-Chloropyridine (1.0 mmol)

-

2-Aminophenylboronic acid (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol)

-

Cesium carbonate (Cs₂CO₃) (2.0 mmol)

-

Anhydrous 1,4-Dioxane (5 mL)

-

Degassed water (1 mL)

Procedure:

-

To an oven-dried Schlenk flask, add 2-chloropyridine, 2-aminophenylboronic acid, Pd(OAc)₂, SPhos, and Cs₂CO₃.

-

Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

-

Add anhydrous 1,4-dioxane and degassed water via syringe.

-

Heat the reaction mixture to 100 °C and stir for 18 hours.

-

After cooling, dilute the mixture with an organic solvent and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography.[5]

Modern Pd/C-Ethylene System

A recently developed, innovative method for the synthesis of 2-(pyridin-2-yl)anilines from readily available starting materials.[6]

Reactants:

-

2-(Pyridin-2-yl)cyclohexan-1-one (1.0 mmol)

-

Ammonium acetate (NH₄OAc) (2.0 mmol)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

10 mol% Palladium on carbon (Pd/C)

-

Ethylene glycol (5.0 mL)

Procedure:

-

In a sealed tube, combine 2-(pyridin-2-yl)cyclohexan-1-one, NH₄OAc, K₂CO₃, and Pd/C.

-

Add ethylene glycol to the mixture.

-

Heat the sealed tube at 180 °C for 24 hours.

-

After cooling, filter the reaction mixture to remove the catalyst.

-

Extract the filtrate with an appropriate organic solvent.

-

Wash the combined organic layers, dry over a drying agent, and concentrate in vacuo.

-

Purify the resulting residue by column chromatography to obtain this compound.[6]

Reaction Mechanisms and Pathways

The following diagrams illustrate the catalytic cycles of the key synthetic methods for this compound.

References

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis of 2-(Pyridin-2-yl)phenols and 2-(Pyridin-2-yl)anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Scaffold: Unlocking the Potential of Novel 2-(Pyridin-2-yl)aniline Derivatives

A Technical Guide for Researchers and Drug Development Professionals

The 2-(pyridin-2-yl)aniline core is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry, coordination chemistry, and organic synthesis. Its unique structural features, combining a hydrogen bond accepting pyridine ring and a versatile aniline moiety, make it an attractive scaffold for the development of a diverse array of functional molecules. This technical guide provides an in-depth overview of the burgeoning potential of novel this compound derivatives, with a focus on their applications as kinase inhibitors, anti-fibrotic agents, and ligands in catalysis. Detailed experimental protocols, quantitative data, and visual representations of key concepts are presented to facilitate further research and development in this exciting field.

Medicinal Chemistry Applications: A New Frontier in Targeted Therapies

Derivatives of this compound have emerged as a promising class of therapeutic agents, particularly in the realm of oncology and fibrosis. Their ability to interact with key biological targets, most notably protein kinases, has driven extensive research into their development as targeted therapies.

Kinase Inhibition: A Targeted Approach to Cancer Treatment

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The this compound scaffold serves as an excellent backbone for the design of potent and selective kinase inhibitors. The pyridine nitrogen can act as a hinge-binding motif, a crucial interaction for anchoring inhibitors in the ATP-binding pocket of kinases, while the aniline portion provides a customizable interface for achieving selectivity and improving pharmacokinetic properties.[1]

A notable example is the development of dual Mer/c-Met inhibitors. Compound 18c , a 2-substituted aniline pyrimidine derivative, demonstrated robust inhibitory activity against both Mer and c-Met kinases with IC50 values of 18.5 ± 2.3 nM and 33.6 ± 4.3 nM, respectively.[2] Another study highlighted novel pyridin-2-yl urea derivatives as potent inhibitors of Apoptosis signal-regulating kinase 1 (ASK1), with compound 2 exhibiting an impressive IC50 of 1.55 ± 0.27 nM.[3]

| Compound ID | Target Kinase(s) | Core Scaffold | IC50 (nM) | Reference |

| 18c | Mer | 2-Anilino pyrimidine | 18.5 ± 2.3 | [2] |

| c-Met | 33.6 ± 4.3 | [2] | ||

| 2 | ASK1 | Pyridin-2-yl urea | 1.55 ± 0.27 | [3] |

| 4 | ASK1 | Pyridin-2-yl urea | 45.27 ± 4.82 | [3] |

| 6 | ASK1 | Pyridin-2-yl urea | 2.92 ± 0.28 | [3] |

| 8e | VEGFR-2 | Pyridine-urea | 3,930 ± 730 | [4] |

| 8n | VEGFR-2 | Pyridine-urea | 5,000 ± 1910 | [4] |

Anti-Fibrotic Activity: Combating Tissue Scarring

Fibrosis, the excessive accumulation of extracellular matrix, is a debilitating feature of many chronic diseases. Recent studies have demonstrated the potential of this compound derivatives in combating fibrosis. A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were evaluated for their anti-fibrotic activity against immortalized rat hepatic stellate cells (HSC-T6).[5][6] Several compounds exhibited better anti-fibrotic activities than the approved drug Pirfenidone.[5][6]

Notably, compounds 12m (ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate) and 12q (ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate) displayed the best activities with IC50 values of 45.69 µM and 45.81 µM, respectively.[5][6] These compounds were shown to effectively inhibit the expression of collagen type I alpha 1 (COL1A1), a key fibrotic marker.[5]

| Compound ID | Cell Line | Assay | IC50 (µM) | Reference |

| 12m | HSC-T6 | MTT Assay | 45.69 | [5][6] |

| 12q | HSC-T6 | MTT Assay | 45.81 | [5][6] |

| Pirfenidone | NIH3T3 | CCK8 Assay | 2750 | [7] |

| 5d | NIH3T3 | CCK8 Assay | 245 | [7] |

| 9d | HFL1 | CCK8 Assay | 35 | [7] |

Coordination Chemistry and Catalysis

The bidentate N,N'-chelating nature of the this compound scaffold makes it a versatile ligand in coordination chemistry.[8][9] The pyridine nitrogen and the amino group can coordinate to a metal center, forming a stable five-membered chelate ring.[8][9] The electronic properties of the resulting metal complexes can be modulated by introducing substituents on the ligand, influencing their catalytic activity and potential applications in materials science.[8]

Palladium(II) complexes of N,N'-bidentate ligands containing the this compound core are well-known catalysts for various cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings.[8] The electronic nature of substituents on the aniline or pyridine ring can significantly impact the catalytic efficiency. For instance, an electron-withdrawing nitro group is expected to enhance the catalytic activity by influencing the electronic properties of the palladium center.[8]

Quantitative Data: Catalytic Activity of Palladium Complexes

While specific turnover numbers and frequencies for this compound-based catalysts are not extensively compiled in a single source, numerous studies report high yields for cross-coupling reactions. For example, a variety of di- and tetrasubstituted Pd(II) complexes with pyridine ligands have been shown to provide excellent yields (>90%) in Suzuki-Miyaura coupling reactions.[10]

Organic Synthesis: A Removable Directing Group

In addition to its role as a pharmacophore and a ligand, this compound has been ingeniously employed as a removable directing group in C-H bond amination reactions. This strategy allows for the effective amination of the β-C(sp2)-H bonds of benzamide derivatives with a variety of amines in moderate to good yields, mediated by cupric acetate.[6] This application showcases the versatility of the scaffold in facilitating challenging organic transformations.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of this compound Derivatives

-

Materials: 2-bromo-6-nitroaniline, 2-pyridylboronic acid, potassium carbonate, palladium(II) acetate, triphenylphosphine, toluene, water, ethyl acetate, anhydrous sodium sulfate.

-

Procedure:

-

To a round-bottom flask, add 2-bromo-6-nitroaniline (1.0 mmol), 2-pyridylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add toluene (10 mL) and water (2 mL) to the flask.

-

Add palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.1 mmol) to the mixture.

-

Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring progress by TLC.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired this compound derivative.[8]

-

-

Materials: Substituted aniline, anhydrous N,N-Dimethylformamide (DMF), potassium tert-butoxide or sodium hydride, 2-chloro-3-nitropyridine, dichloromethane, saturated aqueous sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the substituted aniline (1.0 mmol) and anhydrous DMF (5 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add potassium tert-butoxide (1.1 mmol) or sodium hydride (1.1 mmol, 60% dispersion in mineral oil) portion-wise and stir for 30 minutes at 0 °C.

-

Add a solution of 2-chloro-3-nitropyridine (1.0 mmol) in anhydrous DMF (2 mL) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (15 mL).

-

Extract the mixture with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.[8]

-

Biological Evaluation Protocols

-

Materials: Test compounds, DMSO, 384-well plates, kinase enzyme, substrate, ATP, detection reagent.

-

Procedure:

-

Serially dilute test compounds in DMSO.

-

Add a small volume of the diluted compound solution to the wells of a 384-well plate.

-

Add the kinase enzyme to each well and incubate briefly at room temperature.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of product formed using a suitable detection method (e.g., luminescence-based ADP detection).

-

Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[3]

-

-

Materials: HSC-T6 cells, 96-well plates, serum-free medium, 2% fetal bovine serum, test compounds, MTT solution (5 mg/mL in PBS), DMSO.

-

Procedure:

-

Seed HSC-T6 cells in a 96-well plate and culture in serum-free medium to synchronize the cells.

-

Replace the medium with a medium containing 2% fetal bovine serum to stimulate activation.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24 hours).

-

Add MTT solution to each well and incubate for 4 hours at 37 °C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC50 value.[5]

-

Visualizations: Workflows and Signaling Pathways

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Conclusion

Novel this compound derivatives represent a highly versatile and promising scaffold for the development of new therapeutics, catalysts, and synthetic tools. Their demonstrated efficacy as kinase inhibitors and anti-fibrotic agents, coupled with their utility in coordination chemistry and as directing groups, underscores the broad potential of this chemical class. The synthetic accessibility and the potential for diverse functionalization of the this compound core provide a robust platform for further optimization and discovery. This guide serves as a comprehensive resource to stimulate and support ongoing research into the multifaceted applications of these remarkable compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, in vitro and in silico anticancer evaluation of novel pyridin-2-yl estra-1,3,5(10)-triene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and evaluation of new pirfenidone derivatives as anti-fibrosis agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of 2-(Pyridin-2-yl)aniline Derivatives and Their Analogs as Kinase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-(pyridin-2-yl)aniline scaffold and its close bioisosteres, such as 2-anilinopyrimidines, represent a privileged chemotype in medicinal chemistry, particularly in the discovery of potent and selective kinase inhibitors. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of these derivatives, with a specific focus on their activity against Aurora A kinase, a critical regulator of cell division and a validated target in oncology.

Introduction to this compound Derivatives in Kinase Inhibition

The this compound core structure is a valuable pharmacophore for developing kinase inhibitors. The pyridine ring can function as a hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding site, while the aniline moiety provides a vector for substitutions to enhance potency, selectivity, and pharmacokinetic properties.[1] Modifications at various positions on both the pyridine and aniline rings allow for the fine-tuning of the molecule's biological activity.[1] Derivatives of this scaffold are being investigated for a range of therapeutic applications, most notably in oncology, by targeting key enzymes like protein kinases.[1]

This guide will focus on the well-documented class of 2-anilinopyrimidine derivatives, which are close structural analogs of 2-(pyridin-2-yl)anilines and have been extensively studied as inhibitors of Aurora A kinase.

Aurora A Kinase: A Key Oncogenic Target

Aurora A is a serine/threonine kinase that plays a crucial role in the regulation of mitosis, including centrosome maturation and separation, and the G2 to M phase transition.[2] Overexpression of Aurora A is frequently observed in a variety of human cancers and is linked to tumorigenesis through the induction of genomic instability.[2][3] Its pivotal role in cell cycle progression and its association with cancer make it an attractive target for the development of novel anticancer therapeutics.[4]

The signaling pathway of Aurora A is complex and involves multiple protein interactions and phosphorylation events that are essential for proper cell division.[1][2]

Quantitative Structure-Activity Relationship (SAR) of 2-Anilinopyrimidine Derivatives as Aurora A Kinase Inhibitors

Systematic modification of the 2-anilinopyrimidine scaffold has led to the identification of highly potent and selective inhibitors of Aurora A kinase. The following tables summarize the quantitative SAR data for key derivatives, highlighting the impact of various substitutions on their inhibitory activity.

Table 1: SAR of 2,4-Diaminopyrimidine Derivatives Against Aurora Kinases[4]

| Compound ID | R1 | R2 | Aurora A IC50 (μM) | Aurora B IC50 (μM) | Selectivity (B/A) | HeLa Cell IC50 (μM) |

| 11a | Cyclopentyl | 4-(N-methylpiperidine)carboxamide | 0.11 | 1.6 | 14.5 | 1.1 |

| 11b | Isopropyl | 4-(N-methylpiperidine)carboxamide | 0.08 | 2.5 | 31.3 | 0.9 |

| 11c | Cyclopentyl | 4-(N-ethylpiperidine)carboxamide | 0.05 | >1.8 | >36 | 0.5 |

| 11d | Cyclopentyl | 4-(N-isopropylpiperidine)carboxamide | 0.15 | >2.0 | >13.3 | 1.5 |

| 11e | Cyclopentyl | 4-(N-cyclopropylpiperidine)carboxamide | 0.09 | 2.2 | 24.4 | 0.8 |

Data extracted from a study on 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors.[4]

Key SAR Insights from Table 1:

-

The cyclopentyl group at the R1 position is generally well-tolerated.

-

Modifications on the piperidine nitrogen of the carboxamide at R2 significantly influence activity and selectivity.

-

Compound 11c , with an N-ethylpiperidine carboxamide, demonstrated the highest potency against Aurora A and the greatest selectivity over Aurora B.[4]

Table 2: SAR of 2-Anilinopyrimidine Derivatives with Nitroxide Labels as Aurora Kinase Inhibitors[5]

| Compound ID | R | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Selectivity (A/B) | HeLa Cell IC50 (μM) |

| 20 | -OCH3 | 12.3 | 4.1 | 3.0 | 1.21 |

| 21 | -OC2H5 | 10.5 | 3.5 | 3.0 | 1.05 |

| 22 | -OC4H9 | 9.3 | 2.8 | 3.3 | 0.89 |

| 23 | -OC5H11 | 11.8 | 3.9 | 3.0 | 1.12 |

Data extracted from a study on nitroxide-labeled pyrimidines as Aurora kinase inhibitors.[5]

Key SAR Insights from Table 2:

-

This series of compounds acts as pan-Aurora kinase inhibitors, with high potency against both Aurora A and B.[5]

-

The length of the alkoxycarbonyl chain at the R position influences the anti-proliferative activity, with the butyl ester (22 ) showing the most potent effects.[5]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of inhibitor potency. Below are representative methodologies for key assays in the study of Aurora kinase inhibitors.

General Workflow for SAR Studies of Kinase Inhibitors

The discovery and optimization of kinase inhibitors typically follow a structured workflow, from initial screening to in vivo evaluation.

Biochemical Aurora A Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted from the ADP-Glo™ Kinase Assay and is suitable for determining the IC50 values of inhibitors against purified Aurora A kinase.[6][7]

Materials:

-

Purified recombinant human Aurora A kinase.

-

Kinase substrate (e.g., Kemptide).[6]

-

ATP (Adenosine 5'-triphosphate).

-

Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).[7]

-

Test compounds dissolved in DMSO.

-

ADP-Glo™ Reagent and Kinase Detection Reagent.

-

White, opaque 384-well plates.

-

Luminometer.

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compounds in Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.[6]

-

Assay Plate Setup: To each well of a 384-well plate, add:

-

Kinase Reaction: Incubate the plate at room temperature for 60 minutes.[7]

-

Signal Detection:

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Cell-Based Assay: Inhibition of Histone H3 Phosphorylation

This Western blot protocol is used to assess the ability of a compound to inhibit Aurora A kinase activity within a cellular context by measuring the phosphorylation of a downstream substrate, Histone H3 at Serine 10.[6]

Materials:

-

Human cancer cell line (e.g., HeLa).

-

Cell culture medium and supplements.

-

Test inhibitor.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Primary antibodies: anti-phospho-Histone H3 (Ser10), anti-total Histone H3 (as a loading control).

-

HRP-conjugated secondary antibodies.

-

Enhanced Chemiluminescence (ECL) detection reagent.

Procedure:

-

Cell Treatment: Seed HeLa cells in 6-well plates and allow them to attach overnight. Treat the cells with a range of concentrations of the test inhibitor for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).[6]

-

Protein Extraction: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with the primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an ECL reagent and an imaging system.

-

-

Data Analysis: Strip the membrane and re-probe with an antibody against total Histone H3 to ensure equal protein loading. Quantify the band intensities and normalize the phospho-Histone H3 signal to the total Histone H3 signal.

Conclusion

The this compound scaffold and its anilinopyrimidine analogs are a versatile and potent class of kinase inhibitors. The structure-activity relationship studies on 2-anilinopyrimidine derivatives as Aurora A kinase inhibitors reveal that specific substitutions on both the pyrimidine and aniline rings are crucial for achieving high potency and selectivity. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals to design and evaluate novel kinase inhibitors based on this promising scaffold. Further exploration and optimization of these derivatives hold the potential for the development of new and effective cancer therapies.

References

- 1. rupress.org [rupress.org]

- 2. Physiological and Oncogenic Aurora-A Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Physiological and oncogenic Aurora-A pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. promega.com [promega.com]

The Rise of a Privileged Scaffold: A Technical Guide to 2-(pyridin-2-yl)aniline in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The 2-(pyridin-2-yl)aniline core, a unique biaryl amine structure, has emerged as a significant "privileged scaffold" in medicinal chemistry. Its structural rigidity, coupled with the specific electronic properties and hydrogen bonding capabilities of the pyridine and aniline rings, makes it an ideal framework for the design of potent and selective modulators of various biological targets. This technical guide provides an in-depth overview of the synthesis, biological activities, and therapeutic potential of this compound derivatives, with a focus on their applications in oncology, infectious diseases, and neurodegenerative disorders.

Synthesis of the this compound Core and Its Derivatives

The construction of the this compound scaffold can be achieved through several synthetic strategies, primarily revolving around the formation of the crucial carbon-nitrogen or carbon-carbon bond linking the two aromatic rings. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the synthesis of biaryl amines. The Buchwald-Hartwig amination and the Suzuki-Miyaura coupling are two of the most frequently employed techniques.

Experimental Protocol: Buchwald-Hartwig Amination [1]

This protocol describes a general procedure for the palladium-catalyzed amination of a 2-halopyridine with an aniline derivative.

-

Materials: 2-Bromopyridine, substituted aniline, Palladium(II) acetate (Pd(OAc)₂), Xantphos, Sodium tert-butoxide (NaOtBu), and anhydrous toluene.

-

Procedure:

-

To a dry Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (1.4 equivalents).

-

Add the substituted aniline (1.0 equivalent) and 2-bromopyridine (1.2 equivalents) to the flask.

-

Add anhydrous toluene to achieve a suitable concentration (e.g., 0.1 M with respect to the aniline).

-

Stir the reaction mixture at 100-110 °C for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with ethyl acetate or dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired this compound derivative.

-

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general method for the palladium-catalyzed cross-coupling of a 2-pyridylboronic acid with a haloaniline derivative.

-

Materials: Substituted 2-bromoaniline, 2-pyridylboronic acid, Palladium(II) acetate, Triphenylphosphine, Sodium carbonate, Toluene, and Water.

-

Procedure:

-

In a round-bottom flask, combine the substituted 2-bromoaniline (1.0 mmol), 2-pyridylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add toluene (10 mL) and water (2 mL) to the flask.

-

To this mixture, add palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.1 mmol).

-

Heat the reaction mixture to 90 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography.

-

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution can also be employed, particularly when an electron-withdrawing group is present on one of the aromatic rings, activating it towards nucleophilic attack.

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol describes a general procedure for the reaction of a substituted aniline with an activated pyridine derivative, such as 2-chloro-3-nitropyridine.

-

Materials: Substituted aniline, 2-chloro-3-nitropyridine, Potassium tert-butoxide or Sodium hydride, Anhydrous N,N-Dimethylformamide (DMF).

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the substituted aniline (1.0 mmol) and anhydrous DMF (5 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add potassium tert-butoxide (1.1 mmol) or sodium hydride (1.1 mmol, 60% dispersion in mineral oil) portion-wise to the solution and stir for 30 minutes at 0 °C.

-

Add a solution of 2-chloro-3-nitropyridine (1.0 mmol) in anhydrous DMF (2 mL) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the mixture with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography.

-

Caption: Common synthetic routes to the this compound scaffold.

Applications in Oncology: A Scaffold for Kinase Inhibitors

The this compound scaffold has proven to be particularly fruitful in the development of kinase inhibitors for cancer therapy. The pyridine nitrogen can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding site, a common feature of many kinase inhibitors. The aniline portion provides a versatile point for substitution to enhance potency and selectivity.

Targeting c-Met and Mer Kinases

Derivatives of 2-substituted aniline pyrimidines have been developed as potent dual inhibitors of Mer and c-Met kinases. One standout candidate, compound 18c , demonstrated robust inhibitory activity against both kinases.

| Compound | Target Kinase | IC₅₀ (nM) | Reference |

| 18c | Mer | 18.5 ± 2.3 | [2] |

| c-Met | 33.6 ± 4.3 | [2] |

This compound also exhibited significant antiproliferative activity against several cancer cell lines.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 18c | HepG2 (Liver) | 3.8 times less potent than cabozantinib | [2] |

| MDA-MB-231 (Breast) | 3.3 times more potent than cabozantinib | [2] | |

| HCT116 (Colon) | 1.6 times more potent than cabozantinib | [2] |

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, and motility. Aberrant c-Met signaling is implicated in the development and progression of many cancers.

Caption: Inhibition of HGF-induced c-Met signaling by a this compound derivative.

Wee1 Kinase Inhibition

The 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one scaffold, which incorporates the this compound motif, has been explored for the inhibition of Wee1 kinase, a key regulator of the G2/M cell cycle checkpoint.

Wee1 Signaling Pathway

Wee1 kinase plays a critical role in preventing cells with damaged DNA from entering mitosis by phosphorylating and inactivating CDK1. In cancer cells with a deficient G1-S checkpoint, inhibiting Wee1 can lead to mitotic catastrophe and cell death.

Caption: Inhibition of the Wee1-mediated G2/M checkpoint by a this compound derivative.

c-Src Kinase Inhibition

The this compound scaffold has also been incorporated into inhibitors of c-Src, a non-receptor tyrosine kinase that is often overexpressed or hyperactivated in various cancers, playing a role in cell proliferation, survival, and metastasis.

c-Src Signaling Pathway

c-Src is a key signaling node that integrates signals from various receptor tyrosine kinases (RTKs) and integrins to regulate multiple downstream pathways, including the RAS-MAPK and PI3K-AKT pathways.

Caption: Inhibition of c-Src and its downstream signaling pathways by a this compound derivative.

Applications as Antimicrobial Agents

The this compound scaffold has also shown promise in the development of novel antimicrobial agents. The combination of the pyridine and aniline rings can be tailored to interact with various microbial targets.

| Compound | Organism | MIC (µg/mL) | Reference |

| Compound 9 | S. aureus | 256 | [3] |

While the data is still emerging, these initial findings suggest that the this compound scaffold is a viable starting point for the development of new antibiotics.

Experimental Protocol: Broth Microdilution for MIC Determination [4]

This protocol outlines a general method for determining the Minimum Inhibitory Concentration (MIC) of a novel compound against a bacterial strain.

-

Materials: Test compound, bacterial culture, appropriate broth medium (e.g., Mueller-Hinton Broth), 96-well microtiter plates, 0.5 McFarland standard, sterile saline.

-

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.

-

Prepare a bacterial inoculum by suspending colonies from an overnight culture in sterile saline to match the turbidity of a 0.5 McFarland standard.

-

Dilute the bacterial suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Inoculate each well of the microtiter plate with the bacterial suspension. Include positive (no compound) and negative (no bacteria) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Applications in Neurodegenerative Diseases

The exploration of this compound derivatives for the treatment of neurodegenerative diseases is an emerging area of research. The ability of this scaffold to be modified to cross the blood-brain barrier and interact with targets in the central nervous system makes it an attractive starting point for the development of new therapies for conditions such as Alzheimer's and Parkinson's disease. While specific quantitative data for this compound derivatives in this area is limited in the public domain, related pyridine-containing compounds have shown neuroprotective effects.

Key Biological Assays for Evaluation

The biological evaluation of this compound derivatives relies on a variety of in vitro assays to determine their potency, selectivity, and mechanism of action.

Experimental Protocol: MTT Assay for Cell Viability [1][4][5]

This colorimetric assay is used to assess the effect of a compound on cell proliferation and viability.

-

Materials: Cells, test compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

-

Experimental Protocol: In Vitro Kinase Inhibition Assay [6]